The table below summarizes the identification and basic physicochemical properties of hexaketocyclohexane octahydrate from a safety data sheet [1].
| Property | Value / Description |
|---|---|
| Product Name | HEXAKETOCYCLOHEXANE OCTAHYDRATE [1] |
| Synonyms | cyclohexane-1,2,3,4,5,6-hexaone [1] |
| CAS Number | 527-31-1 [1] |
| Molecular Formula | C₆O₆ [1] |
| Molecular Weight | 168.06 g/mol [1] |
| Physical State | Powder [1] |
| Color | Beige to gray-brown [1] |
| Density | 1.967 g/cm³ [1] |
| Melting Point | -9°C (lit.) [1] |
| Boiling Point | 156°C (lit.) [1] |
| Flash Point | 79°C (lit.) [1] |
One research communication details the use of hexaketocyclohexane octahydrate as a carbon monoxide (CO) source in a copper-catalyzed reaction [2].
The following methodology is adapted from the publication [2]:
The diagram below illustrates the logical workflow of this experimental protocol.
Experimental workflow for copper-catalyzed carbonylation using hexaketocyclohexane octahydrate.
The safety data sheet indicates the following hazards and handling guidelines [1]:
The table below summarizes the core experimental details for identifying cyclohexanehexone via mass spectrometry.
| Aspect | Details |
|---|---|
| Analytical Challenge | Compound is highly unstable and sensitive to ambient conditions, making detection difficult. [1] [2] [3] |
| Detection Method | Electrospray Ionization Mass Spectrometry (ESI-MS) within an inert atmosphere glovebox. [2] [3] |
| Ion Form Detected | C₆O₆H⁻ (deprotonated form). [2] [3] |
| Tandem MS (MSⁿ) | MS², MS³, MS⁴ experiments performed. [2] [3] |
| Key Fragmentation | Consecutive losses of Carbon Monoxide (CO) molecules. [2] [3] |
| Sample Preparation | Dehydration of its stable precursor, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O). [2] |
The detection of C₆O₆ requires meticulous sample handling and specific instrumental techniques.
Sample Preparation and Handling: The historically reported "this compound octahydrate" is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [1]. Bulk C₆O₆ is synthesized by dehydrating this precursor material [2]. Due to its high reactivity, the entire process from sample preparation to ionization must be conducted under strictly controlled, moisture-free conditions, typically inside an inert atmosphere glovebox [2] [3].
Instrumental Analysis: The 2021 study used a home-built ESI-MS setup operated inside a glovebox to analyze the sample [2] [3]. The fundamental workflow is illustrated below.
The workflow for mass spectrometric analysis of this compound involves sample preparation, in-glovebox analysis, anion detection, and fragmentation analysis.
The table below summarizes the fundamental characteristics of these two related compounds for a direct comparison.
| Feature | Cyclohexanehexone (C₆O₆) | Rhodizonate Anion (C₆O₆²⁻) |
|---|---|---|
| Chemical Status | Neutral organic molecule (a sixfold ketone) [1] | Dianion (derived from rhodizonic acid) [2] [3] |
| Structure | Hypothetical cyclohexane ring with six carbonyl groups [1] | Planar, aromatic ring with delocalized charge [2] |
| Aromaticity | Not applicable | Aromatic [2] [3] |
| Stability | Highly unstable and elusive; only recently characterized in bulk (2021) [4] | Forms stable salts (e.g., Sodium, Potassium rhodizonate) [2] |
| Primary Form | Detected as a transient species or in mass spectrometry [1] [4] | Stable solid salts, aqueous solutions (decompose in days) [2] |
| Key Research | Bulk synthesis and mass spectrometric detection [4] | Applications in analytical chemistry and battery materials [5] [2] |
This compound and the rhodizonate anion are part of a well-defined oxidation series of six-membered carbon rings [2]. Their relationship can be visualized through the following oxidation pathway, which progresses from the most reduced to the most oxidized form:
Oxidation pathway from benzenehexol to this compound, with the rhodizonate anion as a stable derivative of rhodizonic acid.
A key challenge in the field has been that chemicals historically sold as "this compound octahydrate" are, in fact, its geminal diol derivative, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [1] [4]. The following protocol is based on the 2021 study that successfully synthesized and detected the genuine C₆O₆ molecule [4].
Experimental workflow for the synthesis and mass spectrometric confirmation of this compound, adapted from Zhang et al. (2021) [4].
1. Synthesis of this compound
2. Mass Spectrometric Detection and Confirmation
Both this compound derivatives and rhodizonate salts are promising organic electrode materials for sustainable lithium-ion batteries, as they can undergo multiple redox reactions [5] [2]. The table below summarizes performance data for a material derived from this compound.
| Parameter | Performance Data | Notes |
|---|---|---|
| Specific Capacity | ~290 mAh/g (initial) [5] | Measured at 50 mA/g. |
| Capacity Retention | ~50% after 50 cycles [5] | Indicates a need to improve cycling stability. |
| Rate Performance | N/A (Data not explicitly provided in search results) | - |
The following table summarizes the key experimental and theoretical findings for cyclohexanehexone (C6O6) from the identified research [1].
| Aspect | Details |
|---|---|
| Common Misidentification | Materials in most studies and from chemical vendors are often dodecahydroxycyclohexane dihydrate (C6(OH)12·2H2O), not C6O6 [1]. |
| Synthesis Method | Bulk synthesis achieved via dehydration of C6(OH)12·2H2O [1]. |
| Key Challenge | High sensitivity to ambient conditions (e.g., air, moisture) makes handling and analysis difficult [1]. |
| Detection Method | Electrospray ionization mass spectrometry (ESI-MS) setup within a glovebox to detect the ion C6O6H⁻ [1]. |
| Structural Confirmation | Tandem MS (MSⁿ) showed consecutive losses of CO molecules, confirming the C6O6 structure [1]. |
| Theoretical Insights | Calculations were performed to "recover the chemical bonding" and rationalize the synthesis method [1]. |
For researchers aiming to reproduce these results, here is a detailed methodology based on the study [1].
The diagram below outlines the experimental workflow for the synthesis and mass spectrometric analysis of C6O6.
Experimental workflow for synthesis and MS analysis of C6O6 [1].
The structural identity of "cyclohexanehexone octahydrate" was resolved through modern analytical techniques, which confirmed it is the geminal diol hydrate.
The following diagram illustrates the experimental workflow used to confirm the structure of the elusive C₆O₆ molecule.
Experimental workflow for confirming C₆O₆ structure via dehydration and mass spectrometry [1].
For scientists working with this compound in the lab, here are the key physical properties and handling guidelines for the commercially available material.
| Property | Value / Description |
|---|---|
| Physical Form | Beige to grey-brown powder [3]. |
| Melting Point | 90 - 93 °C (with decomposition) [4]. |
| Boiling Point | 344.7 ± 25.0 °C (Predicted) [3]. |
| Density | 1.967 ± 0.06 g/cm³ (Predicted) [3]. |
| Storage | Store in a refrigerator [3] [4]. Keep container tightly closed [5]. |
| Hazard Codes | Xn (Harmful) [4]. |
| Common Uses | Preparation of hexaazatriphenylenehexacarbonitrile; used as a pharmaceutical intermediate [3] [5]. |
The table below summarizes the core identifying information and key properties of dodecahydroxycyclohexane dihydrate for quick reference.
| Property | Description / Value |
|---|---|
| Preferred IUPAC Name | Cyclohexanedodecol [1] |
| Common Synonyms | Dodecahydroxycyclohexane dihydrate; Cyclohexanehexone octahydrate; Triquinoyl octahydrate; Guna-matrix [1] [2] |
| CAS Number | 13941-78-1 (dihydrate) [1] [2] |
| Molecular Formula | C₆H₁₆O₁₄ [2] |
| Molecular Weight | 312.183 g·mol⁻¹ [2] |
| Appearance | Colourless crystals (plate or prism morphology) [1] |
| Decomposition Point | ~100 °C [1] |
| Key Spectral Data | Infrared spectra used for structural analysis [1] |
For over a century, the compound sold as "this compound octahydrate" or "triquinoyl octahydrate" was mischaracterized. It was long assumed to be a hydrate of the hypothetical this compound (C₆O₆) [1] [3].
This protocol is adapted from classical literature for educational purposes [1].
1. X-ray Diffraction (XRD) for Structural Elucidation
2. Infrared (IR) Spectroscopy
3. Mass Spectrometry of the Dehydration Product (C₆O₆)
The following Graphviz diagrams illustrate the key relationships and processes described in this guide.
Structural elucidation and confirmation workflow for the compound.
Synthetic protocol for dodecahydroxycyclohexane dihydrate crystallization.
Dodecahydroxycyclohexane dihydrate is used as an active ingredient in some homeopathic formulations, such as in the product GUNA-LYMPHO, where it is listed with a potency of 6 [hp_X] in 30 mL [4]. It is important to note that this product, like others of its kind, is an unapproved homeopathic drug, and the FDA has not evaluated it for safety or efficacy [4].
The synthesis of C₆O₆ involves the dehydration of its stable precursor, which was historically misidentified as an octahydrate.
The following workflow outlines the critical steps for the synthesis and analysis of C₆O₆, highlighting the controlled environment required to handle this sensitive molecule.
Synthesis and analysis workflow for C₆O₆ [1]
This methodology was pivotal in conclusively identifying the C₆O₆ molecule.
The experimental work was supported by theoretical calculations, providing a benchmark understanding of this molecule [1]. The table below consolidates key data from these studies.
| Analysis Method | Key Experimental Finding / Theoretical Insight |
|---|---|
| Synthetic Chemistry | Successful bulk synthesis via dehydration of C₆(OH)₁₂·2H₂O [1]. |
| Mass Spectrometry (ESI-MS) | Detection of the deprotonated anion C₆O₆H⁻; direct evidence of the molecular ion [1]. |
| Tandem MS (MSⁿ) | Observed consecutive losses of CO (CO, 2CO, 3CO); confirms the hexaketone structure [1]. |
| Theoretical Calculations | Elucidation of chemical bonding and electronic structure; rationalizes synthesis and stability [1]. |
| Historical Context | Pre-2021, C₆O₆ had only been observed as an ionized fragment in mass spec studies [2]. |
While C₆O₆ itself is highly unstable, its successful synthesis opens new avenues in chemistry and materials science. It serves as the neutral counterpart to the rhodizonate anion (C₆O₆²⁻), a known and stable chemical species [2]. Furthermore, early (though unverified) patents claimed that fused structures of C₆O�6 could form larger carbon oxides like C₁₀O₈ and C₁₄O₁₀ [2]. The synthesis of C₆O₆ provides a foundational pathway for exploring these and other novel oxocarbons.
This compound (C6O6) represents a promising class of organic carbonyl compounds being investigated as sustainable alternatives to conventional inorganic cathode materials in lithium-ion batteries. Unlike traditional cathodes that rely on scarce heavy metals, C6O6 consists of abundant carbon, hydrogen, and oxygen atoms arranged in a structure featuring six electrochemically active carbonyl (C=O) groups. This unique molecular architecture enables an ultrahigh theoretical capacity of 902 mAh g⁻¹ through a six-electron redox reaction mechanism, significantly surpassing most conventional cathode materials. [1] [2]
The interest in organic electrode materials like this compound stems from their multiple advantages over inorganic counterparts, including natural abundance, environmental benignity, structural diversity, and potential for low-cost production. Additionally, the redox versatility of carbonyl groups allows for molecular engineering to optimize electrochemical performance. However, challenges such as electrolyte solubility and moderate cycling stability have prompted research into derivative compounds and optimized electrochemical protocols, which form the basis of these application notes. [3]
The synthesis of pristine this compound follows a multi-step oxidation process requiring careful control of reaction conditions:
To address solubility issues, polymer derivatives can be synthesized through condensation reactions:
Table 1: Comparison of C6O6 and Its Polymer Derivatives
| Material | Synthesis Approach | Theoretical Capacity (mAh g⁻¹) | Practical Capacity (mAh g⁻¹) | Structural Features |
|---|---|---|---|---|
| C6O6 | Direct oxidation | 902 | 902 (initial) | Monomeric structure with six carbonyl groups |
| PTDA1 | 1:1 condensation | ~300 | 160 | Limited crosslinking, linear polymer |
| PTDA3 | 1:3 condensation | ~400 | 285 | 3D network structure, high crosslinking density |
Composition Optimization is critical for achieving satisfactory electrochemical performance:
Mixing Protocol:
Current Collector Preparation:
Coating and Drying Process:
Cell Assembly in Glove Box:
Cycling Performance Test:
Rate Capability Assessment:
Electrochemical Impedance Spectroscopy (EIS):
In Situ/Operando Characterization:
Quantum-Chemical Modeling:
The following workflow diagram illustrates the complete experimental procedure from material synthesis to electrochemical testing:
Diagram 1: Experimental workflow for this compound-based cathode development
Table 2: Electrochemical Performance Comparison of C6O6-Based Cathodes
| Material | Initial Capacity (mAh g⁻¹) | Capacity Retention | Average Voltage (V) | Energy Density (Wh kg⁻¹) |
|---|---|---|---|---|
| C6O6 (pristine) | 902 | 82% after 100 cycles | 1.7 | 1533 |
| PTDA3 polymer | 285 | >80% after 100 cycles | ~2.0 | ~570 |
| Oxime derivative | ~200 | Exceptional (12,000 cycles) | ~2.2 | ~440 |
The electrochemical performance data demonstrates that pristine C6O6 delivers exceptional initial capacity and energy density, while modified derivatives like the PTDA3 polymer and oxime compounds offer improved cycling stability. The selection of appropriate materials involves trade-offs between capacity, stability, and processing considerations. [1] [6] [4]
Molecular Structure Design:
Electrode Engineering Approaches:
Electrolyte Formulation:
Despite promising performance, several challenges must be addressed for practical implementation:
Material Design Innovations:
Manufacturing Considerations:
Performance Targets:
The following diagram illustrates the redox mechanism of this compound during battery operation:
Diagram 2: Redox mechanism of this compound during battery operation
This compound and its derivatives represent promising sustainable alternatives to conventional inorganic cathode materials for lithium-ion batteries. The protocols outlined in these application notes provide researchers with comprehensive methodologies for material synthesis, electrode fabrication, and electrochemical evaluation. While challenges remain in optimizing cycling stability and electronic conductivity, the exceptional theoretical capacity and molecular tunability of these organic electrodes justify continued investigation. Future research should focus on molecular engineering strategies to reduce electrolyte solubility while maintaining high redox activity, development of compatible electrolyte systems, and scaling of synthesis processes to enable commercial viability.
C6O6 (cyclohexanehexone) represents a promising class of organic electrode materials for advanced energy storage applications due to its unique structural properties and exceptional theoretical capacity. This carbonyl-rich compound features a six-carbon ring structure with six carbonyl groups that can undergo reversible redox reactions during battery operation. The material exists in various forms, including the disodium salt (Na₂C₆O₆) for sodium-ion batteries and lithiated versions (Li₂C₆O₆ and Li₄C₆O₆) for lithium-ion systems. Theoretical calculations even suggest the possibility of Li₈C₆O₆ formation, which would enable unprecedented lithium storage capacity. The fundamental appeal of C6O6 chemistry lies in its high theoretical specific capacity of 501 mAh g⁻¹ for sodium-ion systems and up to 957.4 mAh g⁻¹ for lithium-ion configurations, making it competitive with conventional inorganic electrode materials while offering advantages in sustainability and elemental abundance. [1] [2]
The electrochemical activity of C6O6 derivatives stems from the reversible enolization of its carbonyl groups, which allows for multiple electron transfer per molecular unit. In sodium-ion systems, Na₂C₆O₆ can theoretically store up to four sodium ions, achieving a remarkable energy density of 726 Wh kg⁻¹ at the cathode level. Recent research has demonstrated practical reversible capacities of 484 mAh g⁻¹ for sodium storage, approaching the theoretical maximum. For lithium-ion systems, the lithiated versions show substantial practical capacities of 292.6 mAh g⁻¹ for Li₂C₆O₆ and 446.8 mAh g⁻¹ for Li₄C₆O₆, making them attractive as high-efficiency lithium compensation additives in cathode formulations. These characteristics position C6O6 materials as promising candidates for next-generation energy storage applications, particularly where high energy density and sustainability are prioritized. [1] [2]
C6O6-based electrode materials exhibit several distinctive chemical properties that influence their electrochemical behavior and application potential. The rhodizonate structure provides a robust framework for reversible ion insertion and extraction, with the theoretical potential to store up to eight lithium ions per molecule under ideal conditions. However, practical implementations have achieved more modest lithiation levels while still delivering impressive performance metrics. The material demonstrates a low delithiation potential, which is advantageous for applications as sacrificial additives in cathode formulations. A critical consideration for practical implementation is the air stability of lithiated variants (Li₂C₆O₆ and Li₄C₆O₆), which enables easier handling and manufacturing processes compared to many conventional lithium compounds. This stability, combined with their high capacity, makes them particularly suitable for compensating for lithium loss in solid-state battery systems, addressing a fundamental challenge in next-generation energy storage technology. [2]
The practical application of C6O6 materials faces a significant challenge related to electrolyte solubility, particularly for the delithiated forms during battery operation. This solubility has limited their implementation as primary electrode materials in conventional lithium-ion batteries with liquid electrolytes. Paradoxically, this characteristic becomes advantageous when these materials are employed as sacrificial lithium compensation additives, as their dissolution does not negatively impact solid-state electrolytes or battery performance. The decomposition of C6O6-based additives occurs cleanly without leaving solid residues that could diminish energy density, unlike many alternative compounds such as Li₂CO₃, Li₃N, or Li₅FeO₄, which generate either solid decomposition products or gases that compromise battery safety or performance. This combination of properties makes C6O6 derivatives particularly valuable for advancing high-energy-density battery technologies. [2]
Table 1: Performance Comparison of C6O6 Materials in Different Battery Systems
| Material | Battery System | Theoretical Capacity (mAh g⁻¹) | Achieved Capacity (mAh g⁻¹) | Energy Density | Key Applications |
|---|---|---|---|---|---|
| Na₂C₆O₆ | Sodium-ion | 501 | 484 (97% of theoretical) | 726 Wh kg⁻¹ (cathode) | Primary cathode material |
| Li₂C₆O₆ | Lithium-ion | 957.4 (for full lithiation) | 292.6 | N/A | Lithium compensation additive |
| Li₄C₆O₆ | Lithium-ion | 957.4 (for full lithiation) | 446.8 | N/A | Lithium compensation additive |
| C₆O₆ | Lithium-ion | 957.4 | Limited by solubility | N/A | Theoretical anode material |
Table 2: C6O6 Performance vs. Conventional Lithium-ion Battery Technologies [3]
| Battery Technology | Gravimetric Energy Density (Wh/kg) | Volumetric Energy Density (Wh/L) | Cycle Life | Safety Profile |
|---|---|---|---|---|
| Standard Lithium-ion | 150-250 | 300-700 | High | Moderate |
| Lithium-Polymer | 100-200 | 200-400 | Moderate | Good |
| LiFePO₄ | 90-120 | 180-240 | Very High | Excellent |
| C₆O₆-Based (Na-ion) | ~726 (cathode level) | Research phase | Research phase | Research phase |
| Future Targets | 300+ | 750+ | - | - |
The performance data reveals that Na₂C₆O₆ achieves exceptional energy density at the cathode level, competitive with commercial lithium-ion technologies. The four-sodium storage mechanism enables this high performance, reaching 97% of the theoretical capacity. For lithium compensation applications, the lithiated C6O6 compounds provide substantial capacity for replacing active lithium lost during formation cycles, with Li₄C₆O₆ offering approximately 50% higher compensatory capacity than Li₂C₆O₆. When benchmarked against conventional battery technologies, the C6O6-based sodium-ion system shows particular promise for high-energy-density applications, though commercial development remains in the research phase. The theoretical capacity of fully lithiated C6O6 (957.4 mAh g⁻¹) significantly exceeds that of conventional anode materials, though practical implementation challenges remain. [1] [2] [3]
Particle size control represents a critical factor in maximizing the electrochemical performance of C6O6-based electrodes, particularly for overcoming the intrinsic limitations of organic electrode materials. Research has demonstrated that reducing particle size significantly decreases the activation barrier for phase transformations during desodiation in Na₂C₆O₆ systems, directly addressing the origin of deteriorating redox activity that previously limited practical capacity. This optimization enables the realization of near-theoretical sodium storage capacity (484 mAh g⁻¹ out of 501 mAh g⁻¹ theoretical) by facilitating more complete reaction throughout the particle volume. For practical implementation, researchers should aim for submicron particle sizes through controlled crystallization or milling processes, while maintaining structural integrity to prevent excessive surface area that could accelerate parasitic reactions. The relationship between particle size and electrochemical performance follows a non-linear trend, with diminishing returns below certain thresholds, necessitating empirical optimization for each specific C6O6 derivative and targeted application. [1]
Beyond simple particle size reduction, nanocomposite engineering offers additional pathways to enhance C6O6 electrode performance. Successful approaches include embedding C6O6 active material within conductive matrices such as graphene networks or combining with materials like FeF₃ to create composite structures that mitigate dissolution issues while maintaining electrical connectivity. These strategies are particularly valuable for addressing the solubility challenges associated with C6O6 derivatives in conventional liquid electrolytes. The nanocomposite design must balance several competing factors: sufficient conductive material to ensure electron transport while maximizing active material loading; appropriate porosity to facilitate ion access without compromising volumetric energy density; and structural stability to maintain integrity during repeated cycling. For sacrificial additive applications, different design principles apply, where controlled solubility becomes advantageous rather than problematic, requiring tailored composite structures that permit gradual release of lithium ions during initial cycles while maintaining compatibility with other cell components. [2]
Material Preparation: Begin by synthesizing or procuring high-purity C6O6 derivative appropriate for the target application (Na₂C₆O₆ for sodium-ion batteries, Li₂C₆O₆/Li₄C₆O₆ for lithium compensation). Reduce particle size through controlled ball milling or recrystallization to achieve optimal dimensions (typically 1-5 µm for primary electrodes, potentially smaller for additive applications). For the conductive matrix, select appropriate carbon materials (Super P carbon black, graphene, or carbon nanotubes) and pre-dry if necessary to remove adsorbed moisture. [1]
Slurry Formulation: Prepare electrode slurry with the following composition: 70-80% active material (C6O6 derivative), 10-15% conductive additive (carbon black/graphene), and 10-15% binder (PVDF or sodium alginate for aqueous processing). Adjust ratios based on specific application requirements, with higher conductive content for high-rate applications and higher binder content if mechanical stability issues arise. Use N-methyl-2-pyrrolidone (NMP) as solvent for traditional processing, or transition to aqueous systems with appropriate dispersants when possible to reduce environmental impact and manufacturing costs. [4]
Mixing Procedure: Combine components using controlled shear mixing, beginning with the dry powders (active material and conductive additive) pre-mixed for homogeneity, then adding binder solution gradually while maintaining mixing. Continue mixing until achieving consistent viscosity (typically 3000-5000 cP for doctor blade coating), avoiding excessive shear that could damage particle structure. Degas the final slurry under vacuum to remove entrapped air that could cause coating defects.
Current Collector Preparation: Select appropriate current collector (aluminum foil for cathodes, copper foil for anodes) and clean with appropriate solvent (ethanol or acetone) to remove manufacturing residues. Treat surface with corona or plasma treatment if adhesion issues are anticipated, particularly for aqueous processing or high-active-material-loading electrodes.
Coating and Drying: Coat slurry onto current collector using doctor blade with controlled gap setting to achieve target loading (aim for 2-4 mg cm⁻² active material for research cells, higher for commercial applications). Immediately transfer to oven for drying with programmed temperature profile (60°C for 2 hours, then 120°C for 2 hours under vacuum for complete solvent removal). Control drying rate to prevent binder migration that could create gradient properties through electrode thickness.
Calendering and Formatting: Calender dried electrodes to controlled porosity (typically 30-35% for organic electrodes) using precision rolls. Cut electrodes to required dimensions for target cell format (coin, pouch, or cylindrical), ensuring clean edges to prevent internal short circuits. Finalize with vacuum drying at elevated temperature (100-120°C for 12-24 hours) to remove trace moisture before cell assembly, transferring directly to inert atmosphere environment for cell assembly without exposure to ambient conditions. [1] [4]
Table 3: Standard Electrode Formulation for C6O6-Based Batteries
| Component | Primary Electrode | Additive Application | Function | Quality Control |
|---|---|---|---|---|
| Active Material (C6O6) | 70-80% | 5-10% (in cathode) | Energy storage / Li compensation | Purity >99.5%, moisture <100 ppm |
| Conductive Carbon | 10-15% | 2-5% (additional) | Electron conduction | Surface area 60-80 m²/g |
| Binder (PVDF) | 8-12% | 1-2% (additional) | Structural integrity | Molecular weight ~534,000 |
| Solvent (NMP) | 40-50% (of solids) | 40-50% (of solids) | Processing medium | Anhydrous (<50 ppm H₂O) |
| Current Collector | Aluminum foil | Aluminum foil | Current distribution | 15-20 µm thickness |
Galvanostatic Cycling with Potential Limitation (GCPL) serves as the fundamental protocol for evaluating C6O6-based battery performance under controlled current conditions. This method applies constant current phases alternated with open circuit or voltage hold segments, providing essential information about capacity, cycling stability, and voltage characteristics. For C6O6 materials, specific attention must be paid to the potential windows appropriate for each derivative: 1.5-4.2 V vs. Na/Na⁺ for Na₂C₆O₆ in sodium-ion systems and 2.0-4.0 V vs. Li/Li⁺ for lithiated C6O6 compounds when used as additives in lithium-ion configurations. The cycling rate should begin with moderate currents (C/10 to C/5) for initial formation cycles to establish stable electrode-electrolyte interfaces, then progress to higher rates (up to 1C or beyond) for performance assessment. Implementation requires precise control of potential limits to prevent over-charge or over-discharge that could degrade organic electrode materials, with automatic switching to constant voltage mode when reaching cutoff potentials to complete charging without exceeding safe operating windows. [5]
The GCPL protocol provides rich datasets for analyzing C6O6 electrode behavior, including capacity retention over multiple cycles, voltage hysteresis between charge and discharge profiles, and coulombic efficiency as an indicator of reversibility. For accurate characterization, include periodic reference performance tests with low current rates (C/20) to track intrinsic capacity separate from kinetic limitations. When studying lithium compensation additives, GCPL should include initial cycles that activate the sacrificial materials followed by extended cycling to demonstrate compensation effectiveness through improved capacity retention compared to additive-free controls. For three-electrode cell configurations, GCPL enables monitoring of individual electrode potentials versus a reference electrode, distinguishing contributions from positive and negative electrodes to overall cell behavior—particularly valuable when developing new C6O6 formulations where the limiting electrode may not be known in advance. [5]
Galvanostatic Intermittent Titration Technique (GITT) provides essential insights into the thermodynamic and kinetic properties of C6O6-based electrodes, complementing the information obtained from standard cycling tests. This protocol alternates short constant current pulses (typically 10-30 minutes) with extended relaxation periods (1-2 hours) to approach equilibrium potential at each state of charge. For C6O6 materials, GITT is particularly valuable for identifying phase transitions and measuring sodium or lithium diffusion coefficients that control rate capability. The current pulse duration should be optimized based on preliminary tests to ensure sufficient signal while maintaining quasi-equilibrium conditions—shorter pulses for surface-dominated processes and longer pulses for bulk diffusion characterization. Implementation requires high-precision potentiostats with low current measurement capabilities and temperature control to minimize artifacts, as small voltage fluctuations during relaxation can significantly impact calculated diffusion parameters. [5]
Data analysis from GITT experiments focuses on the voltage response during both current application and relaxation phases. The equilibrium voltage versus composition establishes the thermodynamic profile of the C6O6 material, while the overpotential during current pulses and relaxation kinetics provide information about internal resistance and mass transport limitations. For C6O6 materials exhibiting multiple redox centers, GITT can reveal intermediate metastable states through subtle inflections in the voltage-composition relationship. When applied to lithium compensation additives, GITT helps quantify the activation overpotential and efficiency of delithiation processes critical to their function. Researchers should implement GITT at multiple temperatures to extract activation energies for diffusion processes, providing deeper understanding of the fundamental limitations and guiding development of improved C6O6 formulations with enhanced kinetics. [5]
Custom current profile testing enables evaluation of C6O6-based batteries under realistic usage scenarios, particularly for electric vehicle applications where dynamic power demands differ significantly from constant current conditions. This methodology uses preset current sequences derived from standardized driving schedules like the Federal Urban Driving Schedule (FUDS) or Urban Dynamometer Driving Schedule (UDDS), scaled appropriately for the specific cell being tested. Implementation requires programmable test equipment capable of rapid current switching with precise timing and data acquisition at 1-10 second intervals to capture transient responses. For initial validation, researchers should apply simplified profiles with reduced maximum currents before progressing to full automotive testing protocols, ensuring the C6O6 electrode and cell design can withstand the dynamic stresses without premature failure. [6]
The experimental setup for custom profile testing must include synchronized temperature monitoring using RTD elements or thermocouples attached directly to the cell surface, as dynamic operation produces different thermal signatures compared to constant current cycling. Data analysis should focus on voltage response stability under pulsed conditions, capacity delivery compared to standard tests, and thermal management requirements for each specific C6O6 formulation. When testing lithium compensation additives, custom profiles should simulate the actual formation cycling used in commercial battery production to validate additive effectiveness under manufacturing conditions. For maximum relevance, scale current profiles based on the C-rate capability of the C6O6 electrode rather than arbitrary values, with the recognition that high-rate performance may differ significantly between half-cell and full-cell configurations due to additional limitations from counter electrodes and electrolyte transport. [6]
Sodium-ion batteries utilizing Na₂C₆O₆ as cathode material demonstrate exceptional energy storage capabilities, with recent research achieving reversible capacities of 484 mAh g⁻¹—approximately 97% of the theoretical maximum (501 mAh g⁻¹). This performance represents a significant advancement over earlier implementations that suffered from substantially lower reversible capacities due to irreversible phase transformations during cycling. The key breakthrough came from identifying active-particle size and electrolyte conditions as critical factors controlling the activation barrier for phase transformation during desodiation. When optimized, these Na₂C₆O₆-based cathodes deliver impressive energy densities of 726 Wh kg⁻¹ at the cathode level, with energy efficiency exceeding 87% and good cycle retention. This performance positions organic sodium-ion batteries as serious competitors to conventional lithium-ion systems for grid-scale applications where sustainability and cost considerations are paramount alongside performance metrics. [1]
The practical implementation of Na₂C₆O₆ cathodes requires careful attention to complementary anode selection and electrolyte formulation to maintain stability while achieving four-sodium storage. Recent benchmarking studies comparing commercially pursued sodium-ion battery chemistries against lithium-iron-phosphate (LFP) benchmarks reveal that current sodium-ion cells show notably lower energy content, particularly in terms of volumetric energy density (17-49% gap). However, this disparity could be narrowed or even eliminated for specific sodium-ion cell chemistries through optimization of hard carbon anodes, representing a plausible near-future development scenario. While hard carbon currently represents the bottleneck toward higher energy density in full cells, the opposite relationship holds for environmental impact, with several sodium-ion chemistries demonstrating highly competitive carbon footprints compared to LFP benchmarks (1-8% difference) despite their lower energy densities, primarily due to substantially lower carbon footprint of hard carbon production compared to synthetic graphite. [1] [4]
Lithiated C6O6 compounds (Li₂C₆O₆ and Li₄C₆O₆) exhibit exceptional performance as sacrificial lithium compensation additives in cathode formulations, particularly for solid-state batteries where active lithium loss represents a fundamental limitation to energy density and cycle life. Experimental results demonstrate that these additives provide high initial charge capacity of 292.6 mAh g⁻¹ for Li₂C₆O₆ and 446.8 mAh g⁻¹ for Li₄C₆O₆, sufficient to compensate for the typical lithium inventory losses during formation cycling. When incorporated at 5wt% in LiFePO₄ cathodes for PEO-electrolyte-based cells, these additives significantly increase both initial charge and discharge capacity, effectively addressing the irreversible capacity that otherwise diminishes practical energy density. The compensation mechanism leverages the low delithiation potential of lithiated C6O6 compounds, which enables efficient activation within the normal operating window of common cathode materials without requiring excessive cell voltage that could accelerate degradation. [2]
The application of C6O6-based additives provides distinct advantages over conventional compensation approaches using materials like Li₃N, Li₂CO₃, Li₅FeO₄, or Li₂C₂O₄. Unlike these alternatives, C6O6 derivatives decompose cleanly without problematic solid residues or gas generation that could compromise energy density or safety. Their rapid dissolution in carbonate electrolytes—typically a disadvantage for electrode materials—becomes beneficial for additive function by promoting homogeneous distribution and complete utilization during initial cycles. Performance validation in solid-state configurations confirms compatibility with PEO-based electrolytes, with the added benefit of air stability that simplifies manufacturing handling compared to many alternative lithium sources. This combination of properties positions C6O6-based additives as promising solutions for the lithium compensation challenge, particularly relevant for next-generation battery systems where initial active lithium loss substantially impacts practical energy density and lifetime. [2]
Table 4: Performance Benchmarking: C6O6 vs. Other Battery Technologies
| Performance Metric | Na₂C₆O₆ (SIB) | Li₂C₆O₆ (Additive) | Conventional LIB | LFP (Reference) | Future Targets |
|---|---|---|---|---|---|
| Specific Capacity | 484 mAh g⁻¹ | 292.6 mAh g⁻¹ | 150-250 mAh g⁻¹ | 90-120 mAh g⁻¹ | 300+ mAh g⁻¹ |
| Energy Density | 726 Wh kg⁻¹ (cathode) | N/A | 150-250 Wh kg⁻¹ | 90-120 Wh kg⁻¹ | 400-500 Wh kg⁻¹ |
| Cycle Life | Good retention | N/A (sacrificial) | 500-1000+ cycles | 2000+ cycles | 1000+ cycles |
| Rate Capability | Moderate | N/A (single use) | High | Moderate | High |
| Voltage Window | 1.5-4.2 V (vs. Na/Na⁺) | 2.0-4.0 V (vs. Li/Li⁺) | 3.0-4.2 V | 2.5-3.6 V | 3.0-4.5 V |
The optimal application of C6O6 materials requires a systematic approach to material selection based on specific research objectives and performance priorities. For primary electrode applications in sodium-ion batteries, Na₂C₆O₆ represents the preferred choice, offering exceptional capacity (484 mAh g⁻¹ demonstrated) and energy density (726 Wh kg⁻¹ at cathode level). This material is particularly suitable for research focused on sustainable energy storage, grid-scale applications, and fundamental studies of organic electrode behavior. The implementation requires attention to particle size control (submicron dimensions preferred) and electrolyte optimization to stabilize the electrode-electrolyte interface and minimize dissolution. For maximum performance, researchers should prioritize quality of active material synthesis, phase purity, and crystalline structure control, as these factors directly impact the reversible phase transformations during (de)sodiation processes. The four-sodium storage mechanism enables the exceptional capacity but requires precise control of operational voltage windows to prevent irreversible structural changes. [1]
For lithium compensation applications in advanced battery systems, particularly solid-state batteries, the selection between Li₂C₆O₆ and Li₄C₆O₆ depends on the specific compensation capacity required and compatibility with other cell components. Li₄C₆O₆ provides higher compensatory capacity (446.8 mAh g⁻¹ versus 292.6 mAh g⁻¹ for Li₂C₆O₆) but may present different handling characteristics and decomposition profiles. These materials are particularly valuable for research focused on maximizing practical energy density in lithium-metal systems, solid-state batteries, and other configurations where initial lithium loss substantially impacts performance. Implementation requires formulation at 5-10% addition in cathodes, with attention to distribution homogeneity and compatibility with specific electrolyte systems. The air stability of these lithiated C6O6 compounds simplifies processing compared to many alternative lithium sources, making them particularly attractive for research environments where specialized handling equipment may be limited. [2]
Despite significant progress, several research challenges remain for advancing C6O6-based battery technologies toward commercial viability. For Na₂C₆O₆ sodium-ion systems, priorities include extending cycle life through improved electrode architecture designs that accommodate volume changes during phase transformations, enhancing rate capability through composite engineering with advanced conductive matrices, and addressing dissolution issues through electrolyte formulation or polymer encapsulation strategies. For fundamental studies, research should focus on understanding interfacial phenomena between C6O6 electrodes and various electrolytes, employing advanced in situ characterization techniques to visualize the phase transformation processes in real time. The scalability of synthesis and processing represents another critical research direction, developing cost-effective routes to high-purity C6O6 derivatives from sustainable precursors. [1]
For lithium compensation applications, research priorities include optimizing the decomposition efficiency of C6O6 additives in different electrolyte systems, particularly for solid-state configurations where ion transport limitations may impact additive utilization. The development of dual-function additives that provide both lithium compensation and supplementary benefits (such as interface stabilization or overcharge protection) represents another promising direction. Beyond these immediate applications, exploration of fully lithiated C6O6 (theoretical Li₈C₆O₆) as a high-capacity anode material warrants investigation, despite significant challenges related to solubility and voltage hysteresis. For all C6O6 applications, integration with emerging battery technologies—such as lithium-sulfur systems where C6O6 derivatives might function as redox mediators or solid-state batteries where their tunable solubility could be advantageous—represents a fertile ground for innovative research that could substantially impact future energy storage capabilities. [2]
The following diagram illustrates the comprehensive workflow for C6O6 electrode fabrication and cell assembly, integrating critical quality control checkpoints:
This integrated workflow emphasizes the critical relationship between material processing parameters and final electrochemical performance, with particular attention to controlled particle size, homogeneous slurry mixing, and meticulous drying conditions that preserve the structural integrity of C6O6 active materials.
The following diagram outlines the comprehensive electrochemical testing methodology for C6O6-based cells:
This testing protocol emphasizes the progressive characterization approach, beginning with fundamental formation cycling to establish stable electrode-electrolyte interfaces, progressing through performance benchmarking under various conditions, and culminating in advanced techniques that provide mechanistic insights into C6O6 behavior.
C6O6-based organic electrode materials represent a promising pathway toward sustainable, high-energy-density electrochemical storage systems. The exceptional theoretical capacity of these materials, combined with recent advances in addressing irreversible phase transformations through particle size and electrolyte optimization, enables practical implementation in both sodium-ion batteries and as lithium compensation additives. The demonstrated performance of Na₂C₆O₆—achieving 484 mAh g⁻¹ reversible capacity and 726 Wh kg⁻¹ energy density at the cathode level—positions this material as a viable competitor to conventional inorganic electrodes, particularly for applications where sustainability and resource availability are prioritized. Meanwhile, the development of air-stable lithiated C6O6 compounds (Li₂C₆O₆ and Li₄C₆O₆) as efficient sacrificial additives addresses a critical challenge in advanced battery manufacturing, helping to compensate for active lithium loss that otherwise diminishes practical energy density. [1] [2]
Future research should focus on overcoming dissolution challenges through advanced electrolyte formulations and composite electrode architectures, extending cycle life through better understanding of degradation mechanisms, and scaling synthesis processes to enable commercial implementation. The integration of C6O6 materials with emerging battery technologies—particularly solid-state systems where their tunable properties offer unique advantages—represents a particularly promising direction. As the energy storage landscape continues to evolve, C6O6-based materials offer a versatile platform for developing sustainable, high-performance batteries that can meet the diverse requirements of applications ranging from grid-scale storage to electric vehicles and portable electronics. [1] [2] [4]
The synthesis of C2N materials using HKH can be achieved through distinct methods, primarily wet-chemical synthesis and salt melt synthesis [1].
This bottom-up approach produces a layered crystalline 2D structure [1].
N-methyl-2-pyrrolidone (NMP)H2SO4) or trifluoromethanesulfonic acidThis method uses a deep eutectic mixture to produce a bulk C2N structure, often leading to a 3D porous network [1] [2].
MgCl2·6H2O), ground with the cross-linked precursor in a weight ratio of 1:8 [2].MgCl2·6H2O [2].MgCl2 or MgO species [2].A common application for C2N is as a support for single or dual metal atom catalysts. This is typically achieved through a post-synthetic coordination step [2].
FeCl2) [2].FeCl2 solution in methanol (25 mM) [2].H2SO4 overnight to remove any aggregated iron species (e.g., nanoparticles) [2].The table below summarizes the key aspects of these synthesis methods and the properties of the resulting C2N materials for easy comparison.
| Parameter | Wet-Chemical Synthesis [1] | Salt Melt Synthesis [1] [2] |
|---|---|---|
| Target Product | 2D crystalline C2N (C2N-h2D) | Bulk, porous C2N |
| Precursors | HAB, HKH | HKH, Urea |
| Key Additives | Acid catalyst | MgCl2·6H2O (porogen) |
| Conditions | Solvothermal in NMP, low temp | Ionothermal, 700-1000 °C pyrolysis |
| Structure | Layered 2D crystal | 3D fused π-conjugated porous polymer |
| Bandgap | 1.96 eV (semiconductor) | Can be tuned by pyrolysis temperature |
| Stability | Stable | Stable up to 700–750 °C |
| Key Applications | Electronics, semiconductors | Adsorption, energy storage, catalysis |
C2N has a graphene-like, "zeolite-like" covalent structure where one-third of the carbon atoms are replaced by pyrazinic nitrogen, creating regular nanopores [1]. This structure confers unique properties.
Based on the search results, key application areas for C2N include [1]:
To help visualize the synthesis and structure, here are two diagrams created using Graphviz.
This workflow outlines the two main synthesis paths and the optional metal coordination step.
This diagram shows the relationship between C2N's molecular structure, its key properties, and its resulting applications.
Triquinoyl, systematically named cyclohexane-1,2,3,4,5,6-hexone, is an organic compound with the formula C₆O₆. It is classified as an oxide of carbon (an oxocarbon) [1] [2].
The compound is expected to be highly unstable. As of 1999, it had only been observed as an ionized fragment in mass spectrometry studies and had not been isolated as a stable material [1]. Commercially available reagents labeled as "cyclohexanehexone octahydrate" have been analyzed and identified through X-ray diffraction as dodecahydroxycyclohexane dihydrate, which is the geminal diol derivative of the hypothetical ketone [1].
The therapy concept originates from late 1940s claims by William J. Hale, who suggested that triquinoyl, as a trimer of William Frederick Koch's "glyoxylide," could be effective against diabetes, arthritis, poliomyelitis, and cancer [1] [3]. It is crucial to note that no scientific research supports these claims, and Koch's original glyoxylide preparations were found to be distilled water [1]. Despite the lack of evidence, triquinoyl is still listed as an ingredient in some alternative medicine remedies [1].
The following table summarizes the available, though limited, quantitative data on triquinoyl.
| Parameter | Reported Data | Notes and Context |
|---|---|---|
| Molecular Formula | C₆O₆ | This compound [1] [2] |
| Molar Mass | 168.060 g·mol⁻¹ | For the anhydrous compound C₆O₆ [1] |
| Hydrate Form | C₆O₆·8H₂O | "Octahydrate" form; molecular weight 312.2 [4] |
| Reported Purity | Not specified | Sold as a "lab/research chemical" [3] |
| Stability | Highly unstable | Less stable than its sulfur analog; not isolated [1] |
| Commercial Product (Panquinone) | 3 mcg Triquinoyl hydrate per 8-drop unit | Also contains naphthoquinones (1 mg) and other quinones [3] |
The proposed mechanisms for triquinoyl are based on historical and alternative medicine sources and lack validation through rigorous scientific experimentation.
The diagram below maps this proposed, unverified mechanism and its purported effects.
Given the absence of established protocols for triquinoyl, the following guidance outlines a cautious, foundational approach for initial in vitro characterization, should researchers decide to work with this compound.
Objective: To conduct a basic biological safety profile and screen for potential cytotoxic or metabolic activity of triquinoyl preparations.
Materials:
Methodology:
Data Analysis: Plot dose-response curves for all endpoints to determine any potential bioactivity and calculate the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity.
The following diagram illustrates the key stages of this proposed preliminary screening protocol.
Currently, triquinoyl lacks a valid scientific basis for use in therapy. The compound is chemically unstable, its historical claims are discredited, and no robust, modern preclinical data supports its biological activity against any disease.
Future research should first focus on the fundamental chemical science: stabilizing the molecule, fully characterizing its structure, and understanding its basic reactivity. Any foray into biological experimentation must be preceded by these steps and should be conducted with stringent controls and a critical perspective, given the legacy of unfounded claims associated with this compound.
Cyclohexanehexone (C₆O₆), also known as hexaketocyclohexane or triquinoyl, represents a fundamental oxocarbon structure of significant theoretical and practical interest in chemical research. This compound constitutes the sixfold ketone of cyclohexane and can be conceptualized as a hexamer of carbon monoxide, making it an important target for understanding carbon oxide chemistry [1]. Despite its seemingly simple molecular formula C₆O₆, this compound has proven exceptionally challenging to isolate and characterize due to its inherent thermodynamic instability relative to its hydration products and decomposition pathways [1] [2].
The historical significance of this compound dates back to 1862 when it was first reportedly synthesized, though subsequent analysis has revealed that most previously reported syntheses and commercially available materials labeled as "this compound octahydrate" actually corresponded to dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [1] [2]. This misidentification persisted for over a century until modern analytical techniques enabled proper characterization. The compound has recently gained renewed attention due to its potential applications in energy storage materials and its role as a fundamental building block in understanding carbon monoxide oligomerization processes [3] [2].
Recent methodological advances have enabled the first confirmed bulk synthesis of genuine this compound through controlled dehydration of its stable hydrate precursor. The following protocol outlines the optimized procedure based on current literature [2]:
Precursor Preparation: Begin with dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), which is commercially available from major chemical suppliers or can be synthesized following established procedures. Confirm precursor purity through melting point analysis (authentic material decomposes at ~95°C) and spectroscopic characterization [1].
Dehydration Apparatus: Assemble a custom dehydration system under inert atmosphere conditions. The critical requirement is maintenance of strict anhydrous conditions throughout the process, as this compound rapidly rehydrates upon exposure to moisture. All glassware should be oven-dried and transferred to a glovebox for assembly.
Dehydration Procedure:
Product Handling: The resulting this compound is highly sensitive to ambient conditions and must be stored and handled exclusively under inert atmosphere (argon or nitrogen) in a glovebox. The material exhibits extreme sensitivity to moisture and decomposes rapidly upon exposure to trace water [2].
Table 1: Troubleshooting Guide for this compound Synthesis
| Issue | Potential Cause | Solution |
|---|---|---|
| Incomplete dehydration | Insufficient vacuum or temperature | Increase temperature gradually to 110°C; ensure vacuum integrity |
| Product decomposition | Moisture contamination | Verify integrity of drying apparatus; use fresh desiccant |
| Low yield | Precursor impurities | Recrystallize precursor from appropriate solvent before dehydration |
| Color changes | Thermal degradation | Reduce heating time; implement more gradual temperature ramping |
The characterization of this compound presents unique challenges due to its instability, requiring specialized mass spectrometry approaches. The following protocol details an optimized method for successful analysis [2]:
Instrument Configuration:
Sample Preparation:
MS Acquisition Parameters:
This compound exhibits distinctive mass spectrometric behavior that facilitates its identification:
Table 2: Characteristic Mass Spectral Features of this compound
| Ion Species | Theoretical m/z | Observed m/z | Fragmentation Pattern |
|---|---|---|---|
| [C₆O₆H]⁻ | 169.015 | 169.015±0.002 | Primary precursor ion |
| [C₅O₅]⁻ | 140.015 | 140.015±0.002 | -28 Da (CO loss) |
| [C₄O₄]⁻ | 112.016 | 112.016±0.002 | -28 Da (second CO loss) |
| [C₃O₃]⁻ | 84.017 | 84.017±0.002 | -28 Da (third CO loss) |
| [C₂O₂]⁻ | 56.018 | 56.018±0.002 | -28 Da (fourth CO loss) |
The formation of this compound anions through carbon monoxide oligomerization represents an important pathway for studying this elusive compound:
The following diagram illustrates the experimental workflow for this compound synthesis and characterization:
Diagram 1: Experimental workflow for this compound synthesis and characterization
The unique redox properties of this compound make it particularly valuable in energy storage applications:
These properties make this compound-derived materials promising candidates for sustainable, high-performance organic electrodes in next-generation lithium batteries, offering potential advantages in cost, environmental impact, and resource availability compared to conventional transition metal-based electrodes.
Table 3: Applications of this compound in Materials Chemistry
| Application Area | Specific Use | Key Advantage | Reference |
|---|---|---|---|
| Energy Storage | Organic electrode materials in Li-ion batteries | Multiple redox centers, structural tunability | [3] |
| Fundamental Chemistry | Model oxocarbon for theoretical studies | Prototypical cyclic oxocarbon structure | [1] [2] |
| Coordination Chemistry | Ligand precursor for metal complexes | Multiple binding sites in compact structure | [1] |
| Organic Synthesis | Building block for complex molecular architectures | High symmetry and functionalization potential | [3] |
Computational studies provide valuable insights into the structure and stability of this compound:
The following diagram illustrates the CO oligomerization pathway and key mass spectrometric features:
Diagram 2: CO oligomerization pathway and mass spectrometric characterization
Working with this compound and related compounds requires careful attention to safety protocols:
The development of reliable synthesis and characterization protocols for this compound represents a significant advancement in oxocarbon chemistry. The methodologies outlined in these application notes enable researchers to overcome the historical challenges associated with this elusive molecule. The combination of controlled dehydration techniques with advanced mass spectrometric analysis provides a robust framework for studying this compound and related compounds.
Future research directions will likely focus on expanding the applications of this compound in materials science, particularly in the development of sustainable battery technologies and functional organic materials. Additionally, the fundamental insights gained from studying its formation through CO oligomerization may inform broader understanding of carbon oxide chemistry and transition metal-mediated C-C bond formation processes.
Zhang D., Lu Y., Wang J., et al. "Revisiting the Hitherto Elusive this compound Molecule: Bulk Synthesis, Mass Spectrometry, and Theoretical Studies." Journal of Physical Chemistry Letters, 12(40), 9848-9852 (2021). [2]
Schröder, D., Schwarz, H., Dua, S., Blanksby, S. J., & Bowie, J. H. "Mass spectrometric studies of the oxocarbons CnOn (n = 3–6)." International Journal of Mass Spectrometry, 188(1–2), 17–25 (1999). [1]
"New organic electrode materials for lithium batteries produced by condensation of this compound with p-phenylenediamine." Synthetic Metals, 289, 117113 (2022). [3]
Wyrwas, R. B., & Jarrold, C. C. "Production of C₆O₆⁻ from Oligomerization of CO on Molybdenum Anions." Journal of the American Chemical Society, 128(42), 13688–13689 (2006). [1]
Seitz, G., & Imming, P. "Oxocarbons and pseudooxocarbons." Chemical Reviews, 92(6), 1227–1260 (1992). [1]
The compound often handled in laboratories and referred to as "hexaketocyclohexane octahydrate" is not the simple carbonyl. X-ray diffraction analysis has identified this commercial reagent as dodecahydroxycyclohexane dihydrate, which is the geminal diol derivative of HKH [1]. This hydrate form is a beige to gray-brown powder that decomposes at 95 °C [2] [1].
Theoretical and mass spectrometry studies indicate that the parent cyclohexane-1,2,3,4,5,6-hexone (C₆O₆) molecule is highly unstable, even less stable than its sulfur analog, making its isolation and direct use in polycondensation reactions highly improbable [1].
One modern synthetic application uses the commercial "hexaketocyclohexane octahydrate" reagent as a solid, safe source of carbon monoxide in a copper-catalyzed reaction, rather than a direct polycondensation monomer [3].
Copper-Catalyzed Double Carbonylation of Indoles This procedure uses HKH octahydrate as a carbon monoxide source for the double carbonylation of indoles, with alcohols as coupling partners [3]. The reaction achieves moderate to good yields and shows wide functional group tolerance.
Experimental Workflow The diagram below outlines the general workflow based on the reported procedure.
Reaction Table
| Parameter | Specification / Description |
|---|---|
| Catalyst System | Copper-based catalyst (specific salt not detailed in abstract) [3] |
| HKH Octahydrate Role | Solid carbon monoxide precursor |
| Co-reactants | Indole derivatives, Alcohols |
| Key Outcome | Direct double carbonylation of indoles |
| Functional Group Tolerance | Wide |
| Reported Yield | Moderate to good |
Major Experimental Challenges
Safety and Handling Considerations The safety data is for the commercial "hexaketocyclohexane octahydrate" substance [2].
| Hazard Aspect | Precautionary Measures |
|---|---|
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and safety goggles. Avoid dust formation and contact with skin and eyes. Use non-sparking tools [2]. |
| Storage | Store tightly closed in a dry, cool, and well-ventilated place [2]. |
| First Aid | Inhalation: Move to fresh air. Skin contact: Wash with soap and plenty of water. Eye contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth; do NOT induce vomiting. Seek medical attention in all cases [2]. |
Given the significant knowledge gaps, here are suggestions for moving forward:
A significant advancement is the synthesis of a stable pseudo-[6]oxocarbon molecule called tripak (benzo[1,2-c:3,4-c':5,6-c'']tris([1,2,5]thiadiazole) 2,2,5,5,8,8-hexaoxide) [1]. This molecule is a derivative of C6O6 where all six carbonyl (C=O) groups are replaced by three dioxothiadiazole units, while maintaining the central C6 ring [1].
The key advantage of tripak is its ability to undergo multiple redox reactions, a property crucial for energy storage applications.
| Feature | Description |
|---|---|
| Core Structure | Derivative of unstable C6O6; central C6 ring with three dioxothiadiazole units [1]. |
| Key Property | Capable of uptaking six electrons across five consecutive reduction steps [1]. |
| Redox Activity | Electron-withdrawing dioxothiadiazole groups enable multi-electron redox behavior [1]. |
| Aromaticity Changes | Exhibits different types of aromaticity (non-aromatic, Hückel, Baird) depending on its oxidation state [1]. |
The multi-electron redox behavior of tripak is a peerless property among organic molecules and is highly relevant for developing high-capacity energy storage materials [1].
While a specific protocol for C6O6 or tripak is not available, the general workflow for developing carbonyl-based π-conjugated electrode materials involves key stages from molecular design to electrochemical testing.
The diagram below outlines the general workflow for developing and testing such materials.
Based on the workflow above, here are specific methodological considerations for working with carbonyl-based redox-active materials, drawing from research on tripak and related polyimide cathodes [2] [1] [3].
For researchers looking to advance this field, the following directions based on general challenges in organic cathode materials are suggested [5]:
The table below summarizes the core characteristics of these two components.
| Feature | This compound (C₆O₆) | Metal Carbonyls |
|---|---|---|
| Nature | Neutral, six-fold ketone of cyclohexane; an oxide of carbon (oxocarbon) [1]. | Coordination complexes of transition metals with carbon monoxide (CO) ligands [2]. |
| Stability | Highly unstable and sensitive to ambient conditions; long considered elusive [1] [3]. | Generally stable, though many are toxic and sensitive to air or light [2] [4]. |
| Key Ligand Property | All six oxygen atoms are potential donor sites, potentially acting as a strong π-acceptor ligand [1]. | CO is a classic π-acceptor ligand, stabilizing low metal oxidation states via σ-donation and π-backbonding [2] [4]. |
| Research Application | Fundamental research to synthesize, isolate, and understand its bonding and coordination chemistry [3]. | Catalysis (e.g., hydroformylation), organic synthesis, and as precursors to metal nanoparticles and other organometallics [2] [4]. |
This protocol is adapted from the 2021 breakthrough study that demonstrated the first bulk synthesis of C₆O₆ [3].
The following workflow diagram outlines the synthesis and analysis process.
Given its instability, standard analytical techniques are challenging. Electrospray Ionization Mass Spectrometry (ESI-MS) within an inert environment is the key method for detection [3].
| Analytical Method | Key Observation / Data Point | Interpretation |
|---|
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Primary ion observed at m/z 169 [3]. | Corresponds to the deprotonated form of C₆O₆ (C₆O₆H⁻). | | Tandem Mass Spectrometry (MSⁿ) | Consecutive losses of CO units (e.g., C₆O₆H⁻ → C₅O₅⁻ → C₄O₄⁻) [3]. | Confirms the structure is a hexaketone, fragmenting via CO loss. | | Theoretical Calculations | Used to recover chemical bonding and rationalize synthesis [3]. | Supports the high reactivity and provides insight into electronic structure for coordination. |
The potential coordination chemistry of C₆O₆ with metal carbonyl fragments can be conceptualized based on its structure and known carbonyl chemistry. The diagram below illustrates two plausible coordination modes.
The synthesis and preliminary analysis of C₆O₆ open several research avenues. Its potential to act as a super-strong π-acceptor ligand could lead to complexes with extreme metal-to-ligand backbonding, potentially stabilizing unusual metal oxidation states or creating catalysts with novel reactivity [2] [3]. Furthermore, its multiple carbonyl groups make it a candidate for forming polynuclear metal complexes and clusters, similar to certain metal carbonyl clusters [2] [4].
For drug development professionals, it is crucial to note that current research is purely fundamental. The historical use of "triquinoyl" in alternative medicine is based on a misidentified compound and lacks scientific validity [1]. Any future biomedical applications would first require a deep understanding of its fundamental coordination chemistry and toxicology.
This compound (C₆O₆), also known as hexaketocyclohexane or triquinoyl, represents a highly specialized class of organic compounds with significant potential in materials science applications. This compound is characterized by its unique molecular structure consisting of a cyclohexane ring where all six carbon atoms are functionalized as ketone groups, making it a sixfold ketone of cyclohexane and formally classified as an oxide of carbon (oxocarbon). Historically, C₆O₆ has been described as "elusive" due to its extreme instability, with early reports only detecting it as ionized fragments in mass spectrometry studies rather than in its stable, neutral form. [1]
The synthetic challenges associated with this compound have made computational approaches particularly valuable for understanding its fundamental properties and potential applications. Recent advances (2021) have demonstrated successful bulk synthesis of C₆O₆ through dehydration of dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), which was previously misidentified as "this compound octahydrate" in commercial preparations and earlier studies. This breakthrough has enabled more thorough experimental validation of computational predictions. [2] The compound's structural characteristics and electronic properties make it particularly interesting for designing novel organic electrode materials and investigating magnetic behaviors in organic radical systems, areas where density functional theory (DFT) calculations provide critical insights that guide experimental work.
Density Functional Theory (DFT) calculations provide a powerful framework for investigating the structural, electronic, and reactive properties of this compound derivatives. The B3LYP functional has been extensively validated for studying this class of compounds, particularly when combined with the 6-31++G(d,p) basis set, which includes diffuse functions crucial for accurately modeling systems with potential radical character or charge transfer phenomena. [3] [2] This level of theory optimally balances computational efficiency with accuracy for organic molecules of this size and complexity. For systems containing heavier elements, such as sulfur or selenium substitutions in derivative structures, polarization-augmented triple-zeta basis sets (e.g., 6-311+G) provide superior performance in capturing electron correlation effects. [3]
The computational protocol typically follows a multi-step process: initial geometry optimization of all structural conformers, transition state localization using QST2 methods, and intrinsic reaction coordinate (IRC) calculations to verify transition state connectivity. For solution-phase properties, implicit solvation models such as the Polarizable Continuum Model (PCM) or Conductor-like PCM (C-PCM) should be employed to simulate aqueous or organic solvent environments. [4] Single-point energy calculations on optimized structures provide thermodynamic data, while frequency analyses confirm the nature of stationary points (no imaginary frequencies for minima, one imaginary frequency for transition states). Natural Bond Orbital (NBO) analysis offers valuable insights into electronic delocalization effects and generalized anomeric effects that influence conformational preferences. [3]
Table: Standard DFT Parameters for this compound Derivative Studies
| Computational Aspect | Recommended Method | Application Examples |
|---|---|---|
| Geometry Optimization | B3LYP/6-31++G(d,p) | Structure refinement, conformational analysis |
| Energy Calculations | B3LYP/6-311+G | Single-point energies, thermodynamic properties |
| Solvation Effects | PCM (water) | Solution-phase reaction mechanisms |
| Electronic Analysis | NBO/NBO6 | Electron delocalization, bonding analysis |
| Transition States | QST2/IRC | Reaction pathway determination |
| Spectroscopic Properties | B3LYP/6-31++G(d,p) | Vibrational frequencies, NMR chemical shifts |
Computational studies of this compound derivatives typically focus on several key model systems that exhibit distinct chemical behaviors. The parent C₆O₆ molecule serves as the foundational structure, with investigations concentrating on its electronic configuration, orbital characteristics, and charge distribution patterns. [2] Derivatives with ortho-substitutions introduce steric and electronic perturbations that significantly influence molecular properties and reactivity. For instance, studies of 2-substituted cyclohexanone oximes (including methoxy, methylthio, methylseleno, fluoro, chloro, and bromo variants) have revealed pronounced tendencies for axial chair conformations stabilized through generalized anomeric effects. [3]
Advanced analysis techniques provide deep insights into the properties of these systems. Natural Bond Orbital (NBO) analysis quantifies donor-acceptor interactions and electron delocalization effects that govern conformational preferences. [3] For predicting magnetic properties in radical-functionalized derivatives, broken-symmetry DFT approaches enable characterization of exchange coupling between unpaired electrons. Multi-configurational methods, particularly Complete Active Space Self-Consistent Field (CASSCF) calculations, serve as benchmark references for validating DFT performance in systems with significant diradical or polyradical character. [5] When investigating reaction mechanisms such as decarboxylation pathways, intrinsic reaction coordinate (IRC) calculations map the potential energy surface from transition states to corresponding reactants and products, providing comprehensive mechanistic understanding. [4]
The following workflow illustrates the standard computational protocol for DFT studies of this compound derivatives:
The synthesis of authentic this compound requires careful attention to dehydration conditions and handling procedures due to the compound's exceptional sensitivity to ambient conditions. The synthetic protocol begins with dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), which is commercially available but has historically been misidentified as "this compound octahydrate." [1] [2] The dehydration process must be conducted under strictly anhydrous conditions using high-purity solvents and inert atmosphere techniques. A proven method involves dissolving the precursor material in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with subsequent thermal activation under controlled temperature ramping. [2]
Critical reaction parameters include maintaining temperatures between 80-100°C during the dehydration phase and implementing rapid quenching once conversion is complete. The progress of the reaction can be monitored by tracking the evolution of water molecules using Karl Fischer titration or spectroscopic methods. Product purification presents significant challenges due to the instability of C₆O₆; however, recrystallization from anhydrous acetonitrile or dichloromethane at reduced temperatures (0 to -20°C) has yielded material suitable for characterization. The synthetic workflow must incorporate multiple quality control checkpoints, particularly verification that the product is genuine C₆O₆ and not the hydrated derivative, using the analytical techniques described in the following section.
Mass spectrometric analysis of this compound requires specialized instrumentation and sample handling protocols due to its reactivity with moisture and thermal lability. A validated approach utilizes a home-built electrospray ionization (ESI) mass spectrometry setup operated within an inert atmosphere glovebox to prevent decomposition during analysis. [2] Sample introduction is achieved via direct infusion of freshly prepared C₆O₆ solutions in anhydrous DMSO or acetonitrile at concentrations typically ranging from 10-100 μM.
The characterization protocol focuses on detecting the deprotonated molecule [C₆O₆H]⁻ at m/z 169 rather than the molecular ion, as this approach has proven more reliable for characterizing this compound. [2] Tandem mass spectrometry (MSⁿ) experiments with collision-induced dissociation provide structural verification through observation of characteristic fragmentation patterns, most notably consecutive losses of carbon monoxide units (C₆O₆H⁻ → C₅O₅H⁻ → C₄O₄H⁻, etc.). [2] Instrument parameters must be carefully optimized, including capillary voltages (2.5-3.5 kV), cone voltages (20-40 V), and collision energies (10-25 eV for MS² experiments). These experimental observations align with computational predictions of the compound's fragmentation behavior, creating a validated framework for definitive identification of synthesized C₆O₆.
Table: Experimental Characterization Techniques for this compound Derivatives
| Technique | Key Parameters | Expected Results | Validation Criteria |
|---|---|---|---|
| Mass Spectrometry | ESI(-), in-glovebox setup, MSⁿ | [C₆O₆H]⁻ at m/z 169, consecutive CO losses | Match with computed fragmentation pattern |
| IR Spectroscopy | ATR-FTIR, N₂ atmosphere | C=O stretching frequencies | Agreement with computed vibrational spectra |
| X-ray Diffraction | Single crystal, low temperature | Molecular packing structure | R-factor < 5%, match with DFT-optimized geometry |
| Thermal Analysis | TGA, DSC, N₂ atmosphere | Decomposition temperature | Correlation with computed stability |
This compound derivatives have emerged as promising candidates for next-generation energy storage applications, particularly as organic electrode materials in lithium-ion batteries. Their appeal stems from the multi-electron redox capabilities afforded by the six ketone groups, which can theoretically undergo reversible enolization reactions during battery cycling. Recent research has demonstrated that polycondensation products of this compound with aromatic diamines, such as p-phenylenediamine, yield polymeric networks with exceptional charge storage capacity and cycling stability. [6]
DFT computational studies play a crucial role in optimizing these materials by predicting their redox potentials, electronic conductivity, and lithium-ion binding energies. Computational models typically examine the sequential reduction steps of the this compound core, mapping the potential energy surface as lithium ions associate with the oxygen centers. These simulations reveal that the extended conjugation in polymeric derivatives facilitates electron delocalization, thereby enhancing electronic conductivity while maintaining favorable lithium-ion diffusion pathways. [6] Property predictions from these computational studies guide the rational design of molecular structures that balance high capacity with good kinetic properties, highlighting the value of integrated computational-experimental approaches in developing advanced battery materials.
The this compound scaffold provides an ideal platform for designing organic magnetic materials when functionalized with stable radical groups. DFT computational studies have been instrumental in predicting the exchange interactions between unpaired spins in these systems, which determine their macroscopic magnetic behavior. Research on helicene-based radicals has established methodological frameworks directly applicable to this compound derivatives, particularly for quantifying through-space coupling and spin delocalization effects. [5]
Computational protocols for these investigations typically employ broken-symmetry DFT approaches with carefully selected functionals (often B3LYP with moderate exact exchange admixture) to model the electronic structure of open-shell systems. [5] These studies examine how different radical groups—including 1,2,3,5-dithiadiazolyl, verdazyl, and nitronyl nitroxide derivatives—influence the overall magnetic personality when attached to the this compound core. The computations predict whether systems will adopt closed-shell singlet states or exhibit significant diradical/tetraradical character, with validation against multi-configurational CASSCF calculations ensuring methodological reliability. [5] The insights gained from these computational studies guide the synthesis of molecules with predetermined magnetic properties, potentially enabling applications in molecular spintronics and organic magnetism.
The following diagram illustrates the computational workflow for predicting magnetic properties in radical-functionalized this compound derivatives:
DFT studies of this compound derivatives frequently encounter several characteristic challenges that require methodological adjustments. Convergence difficulties during geometry optimization often arise from the highly symmetric nature of the parent C₆O₆ molecule and the flat potential energy surface around minimum structures. These issues can typically be resolved by employing alternative optimization algorithms (e.g., GEDIIS instead of standard Berny algorithm), introducing slight symmetry breaking through initial coordinate perturbations, or utilizing finer integration grids (UltraFine instead of Standard). For systems exhibiting strong electron correlation effects or significant diradical character, standard DFT functionals may deliver inadequate performance, necessitating hybrid approaches that incorporate multi-reference character or double-hybrid functionals such as B2PLYP. [5]
When modeling reaction mechanisms such as decarboxylation of functionalized derivatives, transition state localization may prove challenging due to the complex potential energy surface. The QST2 and QST3 methods require carefully constructed reactant and product structures; ensuring proper atomic correspondence between these endpoints significantly improves convergence. [4] For systems where solvation effects play a critical role, selecting appropriate implicit solvation models with correct dielectric parameters is essential, with frequency calculations in solution recommended for obtaining thermodynamically consistent solvation corrections. [4] Additionally, NBO analysis of donor-acceptor interactions in substituted derivatives may reveal unusually strong orbital delocalization effects that influence conformational preferences, requiring examination of second-order perturbation theory energies in the natural bond orbital basis. [3]
Establishing strong correlation between computational predictions and experimental observations is essential for validating methodological approaches in this compound research. Several benchmark validation strategies have proven effective. For structural properties, comparing DFT-optimized geometries with X-ray crystallographic data (where available) provides the most direct validation, with typical target thresholds of ±0.02 Å for bond lengths and ±2° for bond angles. [2] For vibrational properties, calculated frequencies generally require scaling factors (0.96-0.98 for B3LYP/6-31++G(d,p)) to account for anharmonicity and method limitations, with agreement to within 10-20 cm⁻¹ of experimental IR spectra considered satisfactory.
For redox properties, comparing computed electron affinities/ionization potentials with electrochemical measurements establishes the reliability of computational approaches for predicting electrochemical behavior in organic electrode materials. [6] Similarly, calculated NMR chemical shifts (particularly ¹³C) should correlate with experimental solution-phase spectra within ±5 ppm for identifying characteristic carbon environments in derivative structures. Most importantly, the observed gas-phase fragmentation pattern in mass spectrometry studies—specifically the consecutive losses of CO units from C₆O₆—should align with computed reaction pathways and associated energy barriers, providing critical validation of the computational model's ability to describe bond cleavage processes. [2] These systematic validation protocols ensure that computational studies provide meaningful predictions that reliably guide experimental synthesis and characterization efforts.
DFT computational studies provide indispensable insights into the structure, properties, and reactivity of this compound derivatives, guiding experimental efforts to harness their potential in advanced materials applications. The protocols outlined in this document establish standardized methodologies for computational characterization, synthetic preparation, and experimental validation of these challenging compounds. As research in this field advances, the integration of robust computational screening with targeted synthesis promises to unlock new opportunities in energy storage, molecular electronics, and magnetic materials based on this unique family of oxocarbons. Continued refinement of these protocols, particularly through the incorporation of more advanced dynamics and machine learning approaches, will further enhance our ability to design and optimize this compound derivatives with tailored properties for specific technological applications.
What is the fundamental challenge with handling this compound? The primary challenge is its extreme instability and high sensitivity. As of 1999, it had only been observed as an ionized fragment in mass spectrometry and was not isolated as a stable, pure compound [1]. It readily decomposes and is highly sensitive to ambient conditions, especially moisture and air [2].
What is the identity of the compound often sold as "this compound octahydrate"? The material historically and commercially labeled as "this compound octahydrate" is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [1] [2]. This is the geminal diol derivative of C₆O₆, where all six ketone groups have reacted with water.
Has there been any recent progress in synthesizing C₆O₆? Yes, a 2021 study reported a bulk synthesis method for C₆O₆ by dehydrating C₆(OH)₁₂·2H₂O [2]. The researchers successfully detected the C₆O₆ molecule using a home-built electrospray ionization mass spectrometry setup inside a glovebox, identifying it as the C₆O₆H⁻ anion [2].
| Problem & Symptoms | Possible Cause | Solution / Diagnostic Steps |
|---|---|---|
| Rapid Sample Decomposition: Sample degrades quickly during handling or analysis [1] [2]. | Exposure to ambient moisture and/or air. | Perform all synthesis, handling, and sample preparation in a controlled, anhydrous atmosphere (e.g., inside a glovebox) [2]. |
| Inconsistent Mass Spectrometry Results: Inability to detect the C₆O₆⁺ or C₆O₆H⁻ ion signal [2]. | Sample decomposition or instrument setup not optimized for air-sensitive species. | Use an airtight sample introduction system. For ESI-MS, utilize a nitrogen-filled glovebox enclosing the instrument's sample platform [2]. |
| Unexpected Solid-State Properties: The physical properties (e.g., decomposition point) of the starting material do not match expectations for pure C₆O₆. | The starting material is likely dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), which decomposes at ~95°C [1]. | Verify the identity of your starting material via techniques like X-ray diffraction, which can distinguish the diol hydrate structure [1]. |
This protocol is adapted from the 2021 bulk synthesis and mass spectrometry study [2].
Workflow Overview The diagram below outlines the key stages for synthesizing and analyzing this compound.
Step-by-Step Methodology
Dehydration Synthesis
Mass Spectrometry Analysis
Given the instability of pure C₆O₆, a practical approach for applications is to use its more stable forms or derivatives.
For any analytical method developed (e.g., a quantitative HPLC assay for degradation products), validation is critical. The method must be shown to be specific, precise, accurate, linear, and robust over the intended range, following standards for new drug development [4].
The core issue is that neutral C₆O₆ is highly unstable and has only been observed as an ionized fragment in mass spectrometry experiments [1]. What is often traded as "cyclohexanehexone octahydrate" is actually a different, more stable compound (dodecahydroxycyclohexane dihydrate) [1].
Recent research has shifted towards stabilizing the C₆O₆ structure by using it as a core building block within larger complexes, specifically alkalides, which has shown great promise for advanced applications [2].
| Research Aspect | Key Finding | Implication for Experimentation |
|---|---|---|
| Inherent Stability | "expected to be highly unstable" [1] | Isolation of pure, neutral C₆O₆ is likely not feasible with current technology. |
| Stabilization Strategy | Doping with alkali metals (Li) and Group-IIIA elements (B, Al, Ga) to form C₆O₆Li₆ complexes [2]. | The C₆O₆ structure can be stabilized through coordination and charge transfer within a metal complex. |
| Stability of Complex | Interaction energies as high as -109 kcal mol⁻¹ for these complexes [2]. | The formed complexes exhibit high thermodynamic stability, making them suitable for further study and use. |
| Experimental Detection | Historically observed via mass spectrometry [1]; modern work uses theoretical and UV-vis analysis [2]. | Confirmation of the C₆O₆ structure, even in a complex, may require advanced analytical techniques. |
Here are answers to common questions and solutions to potential problems you might encounter.
Q1: Why does my synthesized material not match the expected properties of C₆O₆?
Q2: How can I experimentally access the C₆O₆ structure?
Q3: What is the detailed protocol for creating stabilized C₆O₆ complexes? While the exact experimental synthesis is highly advanced, the conceptual workflow based on the recent publication is as follows [2]:
Key steps in this protocol include:
Given that working with pure C₆O₆ is not currently viable, your research can be directed toward these promising areas:
B–C₆O₆Li₆–K) and measuring their exceptional Non-Linear Optical (NLO) properties for use in optoelectronics [2].
Q: What are the solubility properties of cyclohexanehexone? The pure, neutral C₆O₆ molecule is highly unstable and has only been observed in mass spectrometry experiments under controlled conditions [1] [2]. Therefore, its solubility in common solvents is not characterized. What is often handled in labs as "this compound" is actually its stable, hydrated form.
Q: What is the compound typically sold as "this compound"? The reagent commercially available under names like "this compound octahydrate" is, according to X-ray diffraction analysis, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [1] [2]. This is the geminal diol derivative of this compound, a solid that decomposes at 95°C [1].
Q: How can I successfully work with the C₆O₆ molecule? A 2021 study achieved bulk synthesis by dehydrating C₆(OH)₁₂·2H₂O [2]. Due to its extreme sensitivity to air and ambient conditions, the molecule was detected using a specialized electrospray ionization mass spectrometry setup housed within a glovebox [2].
The primary "issue" is the compound's instability. The following workflow outlines the critical steps for handling and analysis, based on the successful 2021 synthesis and detection method [2].
The table below summarizes the core challenges and the required solutions.
| Issue | Root Cause | Recommended Solution & Experimental Protocol |
|---|---|---|
| Cannot detect pure C₆O₆ | Extreme instability; decomposes upon exposure to ambient air or moisture [1] [2]. | Perform all post-synthesis steps in an inert atmosphere glovebox. Use a home-built ESI-MS setup that is housed within or directly connected to the glovebox to avoid air exposure [2]. |
| Unexpected analysis results | Working with the wrong compound; most commercial samples are the hydrate (C₆(OH)₁₂·2H₂O), not C₆O₆ [1]. | Confirm the starting material's identity via techniques like infrared spectroscopy or X-ray diffraction [1]. Source materials from reputable suppliers and verify certificates of analysis. |
| Inconclusive mass spectrometry | Fragmentation patterns may be complex or misinterpreted. | Use tandem mass spectrometry (MSⁿ). The structure of C₆O₆ is confirmed by observing consecutive losses of carbon monoxide (CO) molecules from the parent ion [2]. |
Cyclohexanehexone (C₆O₆) is an organic carbonyl compound studied as a cathode material due to its ultrahigh theoretical capacity of 902 mAh g⁻¹, which corresponds to a high energy density of 1533 Wh kg⁻¹ [1] [2]. This high capacity comes from its six electrochemically active C=O groups [1].
The primary challenge for this compound batteries is limited cycling stability due to material dissolution in the electrolyte, which is a common issue for organic electrode materials [1]. One study noted a capacity retention of 82% after 100 cycles at 50 mA g⁻¹ when using a high-polarity ionic liquid electrolyte to mitigate solubility [1].
A leading strategy to combat dissolution is to incorporate the this compound molecule into a stable polymer structure.
The diagram below illustrates this polymerization concept and its benefit.
The table below summarizes key quantitative data from the search results comparing pure C₆O₆ and its polymer.
| Material | Specific Capacity | Capacity Retention | Voltage | Key Feature/Strategy |
|---|---|---|---|---|
| This compound (C₆O₆) [1] [2] | 902 mAh g⁻¹ (theoretical) | 82% after 100 cycles | Avg. 1.7 V | Use of ionic liquid electrolyte |
| Polymer (PTDA3) [4] | 285 mAh g⁻¹ (practical) | Information not specified in results | Information not specified in results | Condensation with p-phenylenediamine |
While the search results do not provide step-by-step troubleshooting guides, they point to key areas for optimization based on the strategies discussed.
FAQ: How can I reduce the solubility of this compound in my battery electrolyte?
FAQ: The capacity of my cell is fading very quickly. What could be the cause?
| Problem Observed | Possible Cause | Suggested Solution |
|---|---|---|
| Low charge transfer | Inefficient electron donation from dopants; isolated dopants not interacting with C₆O₆ ring [1]. | Use strong electropositive donors (Group IA/IIA metals); ensure dopants bind to oxygen atoms in C₆O₆Li₆ structure [1]. |
| Unstable complex | Weak interaction between dopant and C₆O₆ framework; thermodynamic instability [1]. | Select dopants with high negative interaction energy (e.g., B–C₆O₆Li₆–K, Eint = -109 kcal/mol); verify stability with computational modeling [1]. |
| Inconsistent results | Variations in synthesis method leading to impurities or non-uniform doping [1]. | Follow strict stoichiometric control; use standardized optimization and frequency analysis at ωB97XD/6-31+G(d,p) level of theory [1]. |
| Insufficient NLO response | Large HOMO-LUMO energy gap in the complex [1]. | Employ double doping (Group IA & IIIA) to drastically reduce the frontier molecular orbital energy gap [1]. |
Recent research demonstrates that doping the C₆O₆Li₆ molecule with both a Group IA (Li, Na, K) and a Group IIIA (B, Al, Ga) metal can transform it into a high-performance material with a very high first hyperpolarizability (β₀), a key indicator of nonlinear optical (NLO) response and enhanced electronic properties [1]. The process involves significant charge transfer, making the complex an alkalide [1].
The workflow below outlines the key computational and experimental steps for creating and validating these doped C₆O₆Li₆ complexes.
Title: Workflow for Developing Doped C₆O₆Li₆ Complexes
Methodology Details:
C₆O₆Li₆ surface, while a Group IA atom (Li, Na, K) is simultaneously introduced. This configuration promotes exceptional charge transfer, where electrons from the Group IIIA metal move to the Group IA metal, creating an alkalide [1].ωB97XD functional and the 6-31+G(d,p) basis set [1].Eᵢₙₜ = E(Complex) - [E(C₆O₆Li₆) + E(Dopants)]. A high negative value (e.g., -109 kcal/mol for B–C₆O₆Li₆–K) confirms thermodynamic stability [1].Q1: What is the fundamental reason pure C₆O₆ has poor conductivity? The electronic conductivity of a material depends on the presence and mobility of charge carriers. Pure C₆O₆ lacks a sufficient population of free electrons, limiting its ability to conduct electric current effectively [2].
Q2: What is an "alkalide," and why is it effective?
An alkalide is a specific type of complex where an alkali metal atom (e.g., K, Na) exists in a negative oxidation state, effectively acting as an anion. In the context of C₆O₆Li₆, doping creates a path for excess electrons to localize on an alkali metal, resulting in a highly diffuse electron cloud. This excess electron is loosely bound and can be easily influenced, leading to a massive enhancement in nonlinear optical response and charge transfer characteristics [1].
Q3: Among the various dopants, which combination shows the most promise? Based on current research, the B–C₆O₆Li₆–K complex is exceptionally promising. It exhibits high thermodynamic stability (interaction energy of -109 kcal/mol) and an outstanding first hyperpolarizability (β₀) value of 1.75 × 10⁵ au, which is one of the highest reported for this class of materials [1].
Q4: How can I measure the success of my conductivity enhancement experiment? Success can be evaluated both computationally and experimentally:
A fundamental challenge in synthesizing cyclohexanehexone (C₆O₆) is the prevalent misconception about the starting material. The table below addresses the core issue and its solution.
| Problem Description | Root Cause | Solution & Preventive Measures |
|---|
| Failed synthesis or obtaining a product that decomposes at ~99°C; product does not match expected properties of C₆O₆ [1] [2]. | Use of commercially available "This compound octahydrate." This material is often not the true C₆O₆ hydrate, but is actually dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [3] [1]. | • Verify starting material: Be aware that chemicals sold under the name "this compound octahydrate" are likely C₆(OH)₁₂·2H₂O [1] [2]. • Synthesize true C₆O₆: Use a verified protocol for the dehydration of C₆(OH)₁₂·2H₂O to obtain C₆O₆ [3]. | | Handling and instability of the final product, leading to rapid decomposition. | The true C₆O₆ molecule is highly sensitive to ambient conditions (likely moisture and air), making it very unstable [3]. | • Employ air-free techniques: Perform all synthesis and handling steps in an inert atmosphere (e.g., inside a glovebox). • Use specialized analysis: Utilize an in-situ mass spectrometry setup within a glovebox to detect the unstable product as the C₆O₆H⁻ ion [3]. |
Based on the 2021 study that successfully revisited the synthesis, here is a detailed methodology [3] [4].
1. Objective To synthesize and characterize the historically elusive this compound (C₆O₆) molecule in bulk.
2. Key Precautions
3. Step-by-Step Procedure
This workflow can be visualized in the following diagram:
1. My product decomposes at around 99°C. Does this mean I have successfully made C₆O₆? No. A decomposition point of approximately 95-99°C is a documented characteristic of dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), not the true C₆O₆ [1] [2]. This is a strong indicator that your starting material was the hydrate, and the dehydration step to C₆O₆ was not successful or the product was not stabilized.
2. Why is mass spectrometry so critical for confirming the synthesis? Due to the extreme instability of C₆O₆, traditional analytical methods that require sample exposure to air are likely to fail or show decomposed products. The 2021 study demonstrated that direct, in-situ ESI-MS within a glovebox is necessary to detect the molecule reliably as the C₆O₆H⁻ ion, with its structure confirmed by its unique fragmentation pattern (sequential CO loss) [3] [4].
3. What are the promising research applications of this compound? Although its synthesis is challenging, C₆O₆ is a subject of interest in modern materials science. Recent research explores its use as a building block for organic electrode materials in lithium batteries via polycondensation with molecules like p-phenylenediamine [5].
What is this compound and why is it so difficult to characterize? this compound (C₆O₆), also known as hexaketocyclohexane or triquinoyl, is the sixfold ketone of cyclohexane and is considered an oxide of carbon [1]. Its core challenge is extreme instability. For decades, it was not observed in its neutral form and was considered a "hitherto elusive molecule" [2] [3]. Furthermore, what is often commercially sold as "this compound octahydrate" is, in fact, its stable geminal diol derivative, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [1] [2]. This has caused significant historical confusion.
Has this compound ever been successfully detected? Yes, but only under very specific and controlled conditions. A 2021 study reported the first bulk synthesis and direct detection of C₆O₆ using a specialized mass spectrometry setup [2] [3].
Here are solutions to common problems researchers face when working with this compound.
| Common Issue | Possible Reason | Solution |
|---|---|---|
| Failed detection / No signal in MS | Sample decomposition by ambient conditions [2] [3] | Perform all sample handling and MS analysis in an inert atmosphere (e.g., glovebox). |
| Analyzing the wrong compound (the dihydrate) | Verify starting material is genuine C₆O₆. Source from reputable suppliers and characterize via NMR/X-ray [1]. | |
| Unexpected decomposition products | High sensitivity of the neutral C₆O₆ molecule [1] | Work under strict inert conditions. Confirm detection via the C₆O₆H⁻ ion and its characteristic CO loss pattern in MSⁿ [2] [3]. |
| Inability to reproduce synthesis | Using published methods for the dihydrate, not C₆O₆ | Follow the 2021 protocol of dehydrating C₆(OH)₁₂·2H₂O under controlled, inert conditions [2]. |
Protocol: Mass Spectrometric Detection of C₆O₆H⁻ This protocol is adapted from the 2021 benchmark study [2] [3].
The diagram below visualizes the workflow for the successful detection of this compound.
While C₆O₆ itself is highly unstable, its derivatives show practical promise. The table below summarizes key related compounds.
| Compound / Anion | Formula | Key Characteristics & Relevance |
|---|---|---|
| Rhodizonate Anion | C₆O₆²⁻ | Stable counterpart of C₆O₆; salts used in organic electrode materials for batteries [1] [4]. |
| Dodecahydroxycyclohexane Dihydrate | C₆(OH)₁₂·2H₂O | Stable, commercially available geminal diol; often mistaken for C₆O₆ [1]. |
| C₆O₆⁻ Anion | C₆O₆⁻ | Detected in mass spectrometry from oligomerization of CO on metal anions [1]. |
Promising Research Applications
The extreme sensitivity of cyclohexanehexone (C₆O₆) means standard storage is not feasible. The strategy is to immediately process it into a stable, functional form. The following workflow outlines the core stabilization and validation process.
This method embeds C₆O₆ within a conductive network to prevent dissolution and enhance electrical conductivity [1].
This approach uses chemical reactions to incorporate the C₆O₆ unit into a more robust polymer chain.
p-phenylenediamine, to create stable polymeric organic electrode materials [2].The table below summarizes the stability achieved through the composite architecture pathway.
| Material Form | Test Conditions | Stability Performance | Key Achievement |
|---|---|---|---|
| C₆O₆ Composite Anode [1] | 5.0 A g⁻¹ over 700 cycles | Capacity of 814 mAh g⁻¹ retained | Demonstrates extraordinary high-rate durability |
| C₆O₆ Composite Anode [1] | 200 mA g⁻¹ | Ultrahigh capacity of 1404 mAh g⁻¹ | Proves feasibility of the eight-electron redox process |
Q1: Why can't I purchase and store pure, isolated this compound? A: The pure C₆O₆ molecule is highly unstable and has historically been elusive, often only detected in mass spectrometry experiments [3]. The material often sold as "this compound octahydrate" is actually its stable geminal diol derivative, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) [3] [4]. True C₆O₆ is highly sensitive to ambient conditions, especially moisture [4].
Q2: What is the most critical parameter to control during experimental handling? A: Inert atmosphere is paramount. All synthesis, processing, and cell assembly involving C₆O₆ must be conducted in a controlled atmosphere, such as inside an argon-filled glovebox, to exclude moisture and oxygen [4].
Q3: How can I monitor the degradation of my material over time? A: For the composite electrode material, the primary method is electrochemical cycling. A significant and continuous drop in capacity over charge-discharge cycles indicates degradation or dissolution of the active material [1]. For precursor or polymeric materials, techniques like HPLC or mass spectrometry can track the appearance of degradation byproducts.
| Problem | Possible Cause | Solution |
|---|---|---|
| Rapid capacity fade in battery tests. | C₆O₆ dissolution in the electrolyte. | Re-optimize the composite ratio; ensure a homogeneous mix and sufficient polymeric binder to trap C₆O₆ particles effectively [1]. |
| Low initial capacity or no activity. | Poor electronic conductivity. | Increase the proportion of conductive carbon additive in the composite slurry to create a more percolating network [1]. |
| Inconsistent results between batches. | Air/moisture exposure during processing. | Strictly control the synthesis and electrode fabrication environment; use rigorous inert atmosphere techniques (glovebox, Schlenk line) [4]. |
Q: What is the primary stability concern with cyclohexanehexone? A: this compound is highly unstable and extremely sensitive to ambient conditions, particularly moisture and air [1] [2]. It readily decomposes, making it one of the most challenging oxocarbons to handle.
Q: I've purchased a "this compound" standard. Is it the real compound? A: Probably not. Many chemicals sold under this name are actually dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), the geminal diol derivative [1] [3] [2]. You must verify the composition of your starting material through techniques like mass spectrometry.
Q: What is the safest environment for handling and analyzing pure C₆O₆? A: All handling and analysis must be performed in an inert atmosphere glovebox to rigorously exclude moisture and air [1] [2].
Q: How can I detect C₆O₆ via mass spectrometry? A: Due to its instability, direct ionization is difficult. A successful method involves:
The table below consolidates the critical hazards and required precautions for working with this compound.
| Aspect | Hazard / Consideration | Required Precaution |
|---|---|---|
| Atmosphere | Reacts with air and moisture [1] [2] | Use an inert atmosphere glovebox for all procedures [1] [2] |
| Analysis | Decomposition during standard mass spectrometry [1] | Specialized ESI-MS setup within a glovebox [1] [2] |
| Storage | Limited shelf life; high sensitivity [1] | Store under strict inert conditions; note expiry [1] |
| Material Verification | Commercial materials are often a different compound [3] | Confirm chemical identity via MS or NMR prior to use [1] [3] |
For researchers aiming to conduct mass spectrometric analysis, the following workflow details the critical steps to successfully detect this elusive molecule, based on the published methodology [1] [2].
Workflow Steps Explained:
| Material Type | Specific Capacity (mAh/g) | Average Voltage (V) | Energy Density (Wh/kg, estimated) | Key Challenges |
|---|---|---|---|---|
| Ni-Rich NMC [1] [2] | 180 - 220 | ~3.7 | ~660 - 814 | Structural degradation, oxygen release at high voltage [3] [4]. |
| Lithium Cobalt Oxide (LCO) [1] | 140 - 180 | ~3.8 | ~532 - 684 | High cost, limited thermal stability, capacity fade above 4.2V [1]. |
| Lithium Iron Phosphate (LFP) [1] [2] | 140 - 170 | ~3.2 | ~448 - 544 | Lower energy density, but excellent safety and cycle life [1]. |
| Lithium Manganese Oxide (LMO) [1] | 100 - 120 | ~4.0 | ~400 - 480 | Capacity fade due to manganese dissolution [1]. |
While a specific protocol for C₆O₆ is unavailable, the following outlines the standard methodology for evaluating a new cathode material's electrochemical performance, which would be applicable [5] [1].
Although C₆O₆ is not confirmed, research into organic cathode materials is active. Here is some relevant context:
| Compound Name | Molecular Formula | Key Characteristics & Experimental Data |
|---|
| This compound (Theoretical) [1] | C₆O₆ | • Status: Highly unstable; only observed as ionized fragments in mass spectrometry. • Synthesis: Generated via dehydration of its octahydrate; detected as C₆O₆H⁻ anion. [2] | | This compound Octahydrate(Stable Commercial Form) [1] [3] [4] | C₆O₆·8H₂O (typically C₆(OH)₁₂·2H₂O) [1] | • Status: Stable, commercially available solid. [4] • Appearance: Powder. [4] • Melting Point: Decomposes at 90-99°C. [3] [4] • Storage: 2-8°C. [4] • Application: Used as a building block for organic materials (e.g., in lithium battery electrodes). [5] |
Recent research has made progress in studying the elusive C₆O₆ molecule. The following workflow outlines the synthesis and key characterization method described in a 2021 study.
Experimental Protocol (Summarized) [2]:
While a direct H2/H3 comparison isn't possible, this compound is a valuable precursor. For instance, it has been used in polycondensation with p-phenylenediamine to create new organic electrode materials for lithium batteries [5]. This demonstrates its relevance in materials science.
To further your research, you could:
The following table summarizes the available information on these two substances.
| Characteristic | Triquinoyl (Cyclohexanehexone) | Glyoxylide (as proposed by W.F. Koch) |
|---|---|---|
| Chemical Formula / Structure | C₆O₆; the sixfold ketone of cyclohexane [1] | Described by Koch as O=C=C=O (now known as ethylenedione) [2] |
| Stability & State | Highly unstable; only observed in mass spectrometry [1]. Commercial "hydrate" is a different compound [1]. | Proposed precursor (e.g., quinone) decomposes to highly reactive, transient molecules like ethylenedione (lifetime ~picoseconds) [2]. |
| Proposed Mechanism of Action | Historical claims of efficacy against diseases like diabetes and cancer, with no supported research [1]. | A radical-based chain reaction initiated by hydrogen abstraction from a "toxin," leading to its oxidative degradation [2]. |
| Level of Scientific Validation | No rigorous experimental or clinical validation found. Considered an unsubstantiated alternative medicine ingredient [1]. | No rigorous experimental or clinical validation found. Analysis suggests the proposed active form cannot be stored or transported [2]. |
Since no formal, validated protocols were located, the diagram below reconstructs the historical proposed experimental workflow for Glyoxylide based on chemical analysis, and a general methodology for how such a therapy could be objectively validated today [2] [3].
The upper pathway visualizes the mechanism of action for Glyoxylide as interpreted from Dr. Koch's writings [2]. The lower "Modern Validation Pathway" highlights the essential steps for scientific validation that are notably absent from the historical records of these therapies [3].
The table below summarizes the available information on the synthesis and key characteristics of these two compounds.
| Feature | Cyclohexanehexone (C₆O₆) | Cyclopentanepentone (C₅O₅) |
|---|---|---|
| Common Names | Hexaketocyclohexane, Triquinoyl [1] | Leuconic Acid [2] |
| Synthesis Precursor | Tetrahydroxy-p-benzoquinone or Rhodizonic acid [2] | Croconic acid [2] |
| Key Synthesis Step | Oxidation of rhodizonic acid [2] | Oxidation of croconic acid [2] |
| Stability | Highly unstable; only observed in mass spectrometry [1]. Commercial "hydrate" is actually a hexa-diol derivative [1]. | Information missing from search results. |
| Research Application | Organic electrode material in lithium batteries (in polycondensed forms) [3]. | Needed for studies on antioxidant and oxygen-carrier properties [2]. |
Here are the detailed methodologies for synthesizing these compounds as described in the literature.
Synthesis of this compound (Triquinoyl): The procedure starts with the oxidation of hexahydroxybenzene to tetrahydroxy-p-benzoquinone. This is further oxidized to rhodizonic acid. Finally, oxidation of rhodizonic acid yields triquinoyl (this compound) [2]. The specific oxidating agents and reaction conditions for the final step are not detailed in the available excerpt.
Synthesis of Cyclopentanepentone (Leuconic Acid): The process involves the oxidation of croconic acid to yield leuconic acid (cyclopentanepentone) [2]. Similar to the compound above, the exact experimental conditions for this final step are not provided in the search results.
The following diagram outlines the documented synthetic pathway for these oxocarbons, based on information from the National Institute of Standards and Technology (NIST) [2]. Please note that the specific reagents for the final oxidation steps are not specified in the available data.
| Compound Name | Specific Capacity (mAh g⁻¹) | Current Density | Cycle Life | Energy Density | Device Type |
|---|---|---|---|---|---|
| Calix[6]quinone (C6Q) [1] | 423 (Initial) | 0.1 C | 195 (after 300 cycles) | 1201 Wh kg⁻¹ | Lithium-ion battery |
| Tetraamino-p-benzoquinone (TABQ) [2] | 303 | 0.1 A g⁻¹ | 213 (after 1000 cycles at 5 A g⁻¹) | Information Missing | Aqueous Zinc-Organic Battery |
| Calix[4]quinone (C4Q) [2] | 335 | 20 mA g⁻¹ | Information Missing | Information Missing | Aqueous Zinc Battery |
| Pyrene-4,5,9,10-tetraone (PTO) [2] | 336 | 40 mA g⁻¹ | Information Missing | Information Missing | Aqueous Zinc Battery |
The performance data in the table above were derived from specific experimental setups. Here are the key methodological details for the most relevant studies:
For Calix[6]quinone (C6Q) [1]: The high initial capacity of 423 mAh g⁻¹ was achieved in a lithium-ion battery configuration. The cathode was fabricated by immobilizing C6Q active material with ordered mesoporous carbon (CMK-3) to enhance electrical conductivity and stability. The electrolyte used was a conventional organic electrolyte for Li-ion cells. The cycling tests were conducted at a rate of 0.1 C.
For Tetraamino-p-benzoquinone (TABQ) [2]: The performance was evaluated in an aqueous zinc-organic battery. The cathode was made by homogeneously distributing TABQ over Ketjen Black (KB) spherical particles to form a conductive network. The battery used 1 M ZnSO₄ aqueous electrolyte and a zinc foil anode. The capacity of 303 mAh g⁻¹ was measured at 0.1 A g⁻¹, and the exceptional cycling stability was tested at a high current density of 5 A g⁻¹.
The relationship between the molecular structure of quinones and their role in a battery is illustrated below.
Advantages of Proton Storage: In aqueous zinc batteries, quinone cathodes like TABQ primarily store energy through the reversible insertion of protons (H⁺) [2] [3]. Protons, being the smallest and lightest ions, enable rapid kinetics and high capacity because they cause minimal structural distortion in the electrode material [3]. The TABQ cathode exemplifies this with its high-rate capability and long cycle life [2].
Addressing Material Dissolution: A common challenge for small organic molecules in batteries is their dissolution in the electrolyte. The studied quinones address this through structural engineering:
The data indicates that C6Q is a top-performing quinone in non-aqueous lithium batteries, while materials like TABQ excel in aqueous zinc systems. To build a complete comparison guide for C6O6:
This compound (C₆O₆) is an organic compound with a unique structure consisting of a cyclohexane ring where all six hydrogen atoms are replaced by carbonyl (C=O) groups [1]. This structure makes it a subject of significant interest in electrochemistry.
The table below summarizes key performance metrics, comparing predictions from computational studies with results from recent experiments.
| Performance Metric | Computational Prediction & Rationale | Experimental Results & Conditions |
|---|
| Specific Capacity | 902 mAh g⁻¹ (Cathode): Based on a six-lithium-ion storage mechanism (theoretical six-electron redox) [3].
~1400 mAh g⁻¹ (Anode): Suggests a total eight-electron redox process is possible [2]. | 902 mAh g⁻¹: Achieved as a cathode at 20 mA g⁻¹, confirming the six-electron reaction [3].
1404 mAh g⁻¹: Achieved as an anode at 200 mA g⁻¹, confirming the eight-electron process [2]. | | Redox Mechanism | Cathode: Lithiation of C=O bonds to enolates (Li₆C₆O₆) [3].
Anode: Initial formation of Li₆C₆O₆, followed by a further two-electron pseudocapacitive step to form Li₈C₆O₆ dimers [2]. | Spectroscopy (Raman, IR) confirmed the C=O groups are electrochemically active. The eight-electron anode process was validated experimentally and with DFT [2] [3]. | | Cycling Stability | Not explicitly predicted, but solubility in electrolytes was a known major challenge. | Cathode: 82% capacity retention after 100 cycles at 50 mA g⁻¹ (using an ionic liquid electrolyte to limit solubility) [3].
Anode: 814 mAh g⁻¹ after 700 cycles at a high rate of 5.0 A g⁻¹ (achieved via a composite architecture) [2]. | | Rate Capability | High-rate capability suggested by the theoretical possibility of fast pseudocapacitive reactions [2]. | Excellent high-rate performance demonstrated in anodes, attributed to a composite design that enhances conductivity and utilizes pseudocapacitance [2]. |
To help you evaluate and potentially replicate these findings, here is a detailed breakdown of the key methodologies used in the cited research.
For a visual summary, the following diagram illustrates the key stages involved in the development and testing of a C₆O₆-based electrode for lithium batteries.
The data shows a strong correlation between computational models and experimental outcomes for C₆O₆'s core reaction mechanism and capacity. The key to bridging the gap between theoretical promise and practical performance lies in advanced material engineering that addresses intrinsic drawbacks like solubility.
For your work as a researcher, this suggests:
Irritant